5-Methoxy-2-methylpentan-2-amine
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Overview
Description
5-Methoxy-2-methylpentan-2-amine: is an organic compound with the molecular formula C7H17NO It is a derivative of pentanamine, characterized by the presence of a methoxy group at the fifth position and a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-methylpentan-2-amine typically involves the alkylation of 2-methylpentan-2-amine with methoxy-containing reagents. One common method includes the reaction of 2-methylpentan-2-amine with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to introduce the methoxy group at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2-methylpentan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5-Methoxy-2-methylpentan-2-amine is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential effects on cellular processes and metabolic pathways. It may serve as a model compound for understanding the behavior of similar amines in biological systems.
Medicine: The compound’s potential pharmacological properties are explored in medicinal chemistry. Researchers investigate its interactions with biological targets, aiming to develop new therapeutic agents for various diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methylpentan-2-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved, providing insights into its potential therapeutic effects.
Comparison with Similar Compounds
2-Methylpentan-2-amine: Lacks the methoxy group, resulting in different chemical properties and reactivity.
5-Methoxy-2-pentanamine: Similar structure but without the methyl group at the second position, leading to variations in its chemical behavior.
2-Methoxy-2-methylpentane: An isomer with different positioning of the methoxy and methyl groups, affecting its physical and chemical properties.
Uniqueness: 5-Methoxy-2-methylpentan-2-amine stands out due to the specific positioning of the methoxy and methyl groups, which confer unique reactivity and potential applications. Its distinct structure allows for targeted modifications and the development of novel compounds with desired properties.
Properties
IUPAC Name |
5-methoxy-2-methylpentan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(2,8)5-4-6-9-3/h4-6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGSGNQHCRJGHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCOC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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